molecular formula C6H18Cl2Si3 B3057474 Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- CAS No. 812-36-2

Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-

Cat. No.: B3057474
CAS No.: 812-36-2
M. Wt: 245.37 g/mol
InChI Key: VXZHPKCBWCBOAU-UHFFFAOYSA-N
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Description

Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- is an organosilicon compound with the molecular formula C6H18Cl2Si3 . This compound is characterized by its three silicon atoms, each bonded to two methyl groups and one chlorine atom. It is used in various chemical processes and has unique properties due to its silicon backbone.

Preparation Methods

The synthesis of Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- typically involves the reaction of hexamethyldisilane with chlorinating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- involves its ability to undergo various chemical transformations due to the presence of reactive chlorine atoms and silicon-silicon bonds. These transformations allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis and industrial applications .

Comparison with Similar Compounds

Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- can be compared with other similar organosilicon compounds such as:

The uniqueness of Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

bis[chloro(dimethyl)silyl]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Cl2Si3/c1-9(2,7)11(5,6)10(3,4)8/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZHPKCBWCBOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([Si](C)(C)Cl)[Si](C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453939
Record name Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812-36-2
Record name Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-
Reactant of Route 2
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-
Reactant of Route 3
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-
Reactant of Route 4
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-

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